molecular formula C16H12ClN5O2 B2462548 (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323707-27-2

(2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2462548
M. Wt: 341.76
InChI Key: HDJPRZAWRVGWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.76. The purity is usually 95%.
BenchChem offers high-quality (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds structurally related to (2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been extensively researched for their potential as antimicrobial and anticancer agents. Research has identified various derivatives with significant biological activities. For instance, pyrazole derivatives with oxa/thiadiazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and displayed potent antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, derivatives involving 1,3-oxazole clubbed with pyridyl-pyrazolines showed noteworthy anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

Supramolecular Architecture and Crystal Packing

The structural aspects of related compounds have been investigated to understand their supramolecular architectures. A study on (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives emphasized the role of non-covalent interactions like lone pair-π interaction and halogen bonding in their crystal packing, which contributes to the stability and potential biological activity of these compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).

Molecular Docking and Drug Design

The compounds in the same family have been subjects for molecular docking studies to evaluate their potential as pharmaceutical drugs. For instance, some derivatives showed promising results in molecular docking studies against various biological targets, indicating their potential utility in overcoming microbe resistance to pharmaceutical drugs (Al-Tamimi et al., 2018).

properties

IUPAC Name

(2-chlorophenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c17-12-4-2-1-3-11(12)16(23)22-8-10(9-22)15-20-14(21-24-15)13-7-18-5-6-19-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJPRZAWRVGWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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